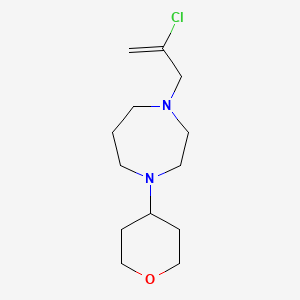
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane is not fully understood, but studies have suggested that it may act as a GABA-A receptor modulator. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and modulating these receptors can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating GABA-A receptors, and forming self-assembled monolayers on gold surfaces. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are many future directions for the study of 1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane, including further investigations into its potential applications in medicinal chemistry, drug discovery, and materials science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, studies are needed to investigate the potential toxicity of this compound and its effects on the environment. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields, and further research is needed to fully understand its potential.
Synthesemethoden
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 1,4-diazepane with chloroacetaldehyde followed by cyclization with 4-hydroxytetrahydrofuran. Another method involves the reaction of 1,4-diazepane with 2-chloroprop-2-enal, followed by cyclization with 4-hydroxytetrahydrofuran. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs, with studies reporting its ability to modulate GABA-A receptors. In materials science, this compound has been studied for its potential use in the development of new materials, with studies reporting its ability to form self-assembled monolayers on gold surfaces.
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(oxan-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-12(14)11-15-5-2-6-16(8-7-15)13-3-9-17-10-4-13/h13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHDUQYKUTXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCN(CC1)C2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


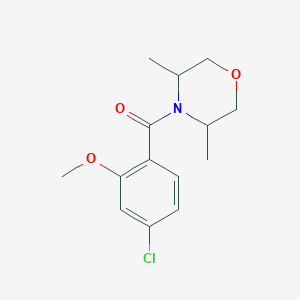

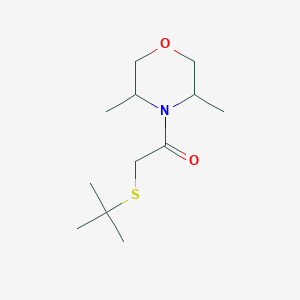
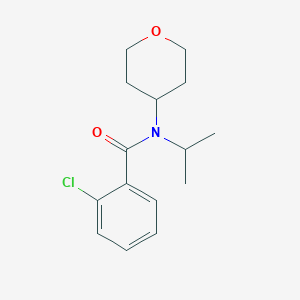

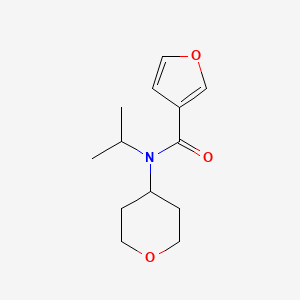

![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
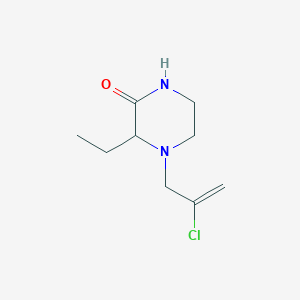

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)